molecular formula C9H10N2S B6141909 3-amino-3-phenylprop-2-enethioamide CAS No. 1057326-92-7

3-amino-3-phenylprop-2-enethioamide

Cat. No.: B6141909
CAS No.: 1057326-92-7
M. Wt: 178.26 g/mol
InChI Key: PBDPEETVZXFWHX-VURMDHGXSA-N
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Description

3-amino-3-phenylprop-2-enethioamide is an organic compound with the molecular formula C₉H₁₀N₂S It is characterized by the presence of an amino group, a phenyl group, and a thioamide group attached to a propenyl chain

Scientific Research Applications

3-amino-3-phenylprop-2-enethioamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet (SDS) for 3-amino-3-phenylprop-2-enethioamide provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety information, it’s recommended to refer to the SDS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-phenylprop-2-enethioamide typically involves the reaction of an appropriate precursor with reagents that introduce the amino and thioamide functionalities. One common method involves the reaction of cinnamaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-phenylprop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-amino-3-phenylprop-2-enethioamide involves its interaction with molecular targets such as enzymes or receptors. The amino and thioamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-phenylprop-2-enamide: Similar structure but with an amide group instead of a thioamide group.

    3-amino-3-phenylprop-2-enol: Contains a hydroxyl group instead of a thioamide group.

    3-amino-3-phenylprop-2-enone: Features a ketone group instead of a thioamide group.

Uniqueness

3-amino-3-phenylprop-2-enethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioamide group can engage in specific interactions that are not possible with other functional groups, making this compound valuable for certain applications.

Properties

IUPAC Name

(Z)-3-amino-3-phenylprop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDPEETVZXFWHX-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=S)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=S)N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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